TLR Selectivity Profile: Minimal Off-Target Activity at 27 µM
CU-CPT 4a demonstrates a high degree of selectivity for TLR3 over other Toll-like receptors at a concentration of 27 µM, a critical parameter for experimental design. At this concentration, it does not significantly activate or inhibit TLR1/2, TLR2/6, TLR4, or TLR7 pathways [1]. In contrast, the dual TLR7/8 inhibitor Enpatoran (M5049) is potent on its primary targets (IC50s of 11.1 nM and 24.1 nM respectively) but its activity on TLR3 is negligible . This cross-reactivity data is crucial for users who need to distinguish TLR3-specific effects from those mediated by other TLRs, particularly in complex biological samples like PBMCs or tissue lysates where multiple TLRs are expressed.
| Evidence Dimension | Selectivity for TLR3 over other TLRs |
|---|---|
| Target Compound Data | Selective for TLR3; no significant activity on TLR1/2, TLR2/6, TLR4, or TLR7 at 27 µM |
| Comparator Or Baseline | Enpatoran (M5049): Potent dual TLR7/8 inhibitor with IC50s of 11.1 nM and 24.1 nM; negligible activity on TLR3 |
| Quantified Difference | CU-CPT 4a is selective for TLR3 with a >7.8-fold selectivity window (27 µM test concentration vs 3.44 µM IC50), whereas Enpatoran shows high potency on TLR7/8 but is ineffective against TLR3. |
| Conditions | Cell-based reporter assays for TLR1/2, TLR2/6, TLR4, and TLR7 activation (for CU-CPT 4a); HEK293 cells for Enpatoran. |
Why This Matters
This defined selectivity window ensures that at standard working concentrations, any observed biological effect can be attributed specifically to TLR3 inhibition, not confounding activity on other TLRs.
- [1] Bertin Bioreagent. (2024). CU-CPT4a Product Page (Catalog No. 30951). View Source
